N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
This compound is a 1,3,4-oxadiazole derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety at the 5-position of the oxadiazole ring and a 4-(dimethylsulfamoyl)benzamide group at the 2-position.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S/c1-23(2)30(25,26)14-6-3-12(4-7-14)17(24)20-19-22-21-18(29-19)13-5-8-15-16(11-13)28-10-9-27-15/h3-8,11H,9-10H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCYOJXPINQXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxadiazole intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced.
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural analogs and their biological relevance:
Key Structural Determinants of Activity
- Oxadiazole Core : Essential for rigidity and π-π stacking with enzyme active sites (e.g., Trr1 in LMM5/LMM11) .
- Benzodioxin Moiety : Enhances lipophilicity and membrane permeability, as seen in the 8a-k series .
- Sulfamoyl vs.
Pharmacokinetic and Toxicity Considerations
- Solubility : The dimethylsulfamoyl group may improve aqueous solubility relative to LMM11’s cyclohexyl-ethyl substituent, which is highly lipophilic .
- Metabolic Stability : Trifluoromethyl groups (Compound 19) resist oxidative metabolism, whereas sulfamoyl groups are prone to hydrolysis, suggesting the target compound may require formulation optimization .
- Cytotoxicity : Analogs like the 8a-k series exhibit low hemolytic activity (<10%), implying that the benzodioxin-oxadiazole scaffold is well-tolerated .
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis
The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The process typically includes:
- Formation of Sulfonamide : The initial reaction involves the formation of a sulfonamide derivative by reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in an alkaline medium.
- Introduction of Oxadiazole : Subsequent reactions introduce the 1,3,4-oxadiazole moiety through cyclization reactions with appropriate precursors.
- Final Derivatization : The final product is obtained through further derivatization steps to incorporate the dimethylsulfamoyl group.
Anticancer Properties
Research indicates that compounds with the benzodioxane moiety exhibit significant anticancer activity. For instance:
- Cytotoxicity : this compound has shown potent cytotoxic effects against various cancer cell lines. In studies involving neuroblastoma and glioblastoma cells, the compound demonstrated lethal concentrations significantly lower than those of established chemotherapeutic agents .
| Cell Line | LC50 (nM) | Comparison to Control |
|---|---|---|
| U87 | 200 | 15× lower than control |
| BE | 18.9 | More effective than compound 3 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential:
- α-Glucosidase and Acetylcholinesterase Inhibition : In vitro studies have demonstrated substantial inhibitory activity against α-glucosidase and moderate activity against acetylcholinesterase. These properties suggest potential applications in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) .
The biological activity of this compound can be attributed to its structural features:
- Molecular Interactions : The presence of the benzodioxane and oxadiazole moieties facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions.
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G2/M phase in sensitive cell lines, indicating its potential as an antimitotic agent .
Case Studies
Several case studies have highlighted the efficacy of this compound:
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, and how can purity be ensured?
- Methodology : Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under alkaline conditions (pH 9–10) to form the sulfonamide intermediate, followed by cyclization with oxadiazole precursors. Key steps include dynamic pH control during sulfonamide formation and lithium hydride-catalyzed alkylation in N,N-dimethylformamide (DMF) . Purity optimization requires techniques like preparative HPLC or column chromatography, validated via spectral analysis (IR, ¹H NMR) and elemental analysis .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Employ multi-spectral validation:
- IR spectroscopy to confirm functional groups (e.g., S=O stretches at ~1150–1250 cm⁻¹, C-N stretches in oxadiazole at ~1600 cm⁻¹).
- ¹H NMR to verify aromatic proton environments (δ 6.5–8.0 ppm for benzodioxin and benzamide protons) and dimethylsulfamoyl group integration (δ 3.0–3.5 ppm).
- Mass spectrometry (EIMS) for molecular ion peaks matching the molecular formula .
Q. What preliminary assays are recommended to screen this compound for biological activity?
- Methodology : Start with in vitro enzyme inhibition assays (e.g., acetylcholinesterase or α-glucosidase inhibition) using spectrophotometric methods. For antibacterial screening, use agar dilution or microbroth dilution against Gram-positive/negative strains (e.g., S. aureus, E. coli). IC₅₀ or MIC values should be compared to positive controls like acarbose or ampicillin .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
- Methodology :
- Replicate assays under controlled conditions (pH, temperature, solvent purity) to rule out experimental variability.
- Perform dose-response curves with triplicate measurements to assess reproducibility.
- Use molecular docking (e.g., AutoDock Vina) to validate target binding affinity and compare results with experimental IC₅₀ values.
- Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers and assess significance .
Q. What factorial design approaches are suitable for optimizing reaction conditions in large-scale synthesis?
- Methodology : Use a central composite design (CCD) or Box-Behnken design to evaluate variables (e.g., reaction time, temperature, catalyst loading). For example:
- Factors : pH (8–12), solvent volume (DMF: 5–15 mL/g substrate), and temperature (60–100°C).
- Response variables : Yield (%) and purity (HPLC area%).
- Analyze interactions using software like Minitab or Design-Expert to identify optimal conditions .
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s mechanism of action?
- Methodology :
- System setup : Simulate ligand-protein complexes (e.g., acetylcholinesterase-ligand) in explicit solvent (TIP3P water) using AMBER or GROMACS.
- Parameters : Run 100-ns simulations with periodic boundary conditions, NPT ensemble, and particle-mesh Ewald electrostatics.
- Analysis : Calculate binding free energy (MM-PBSA/GBSA), hydrogen bond persistence, and conformational stability of the oxadiazole-benzodioxin moiety .
Q. What strategies are recommended for validating target specificity to avoid off-target effects in enzyme inhibition studies?
- Methodology :
- Counter-screening : Test against structurally similar enzymes (e.g., butyrylcholinesterase vs. acetylcholinesterase).
- Cellular assays : Use gene knockout models (CRISPR/Cas9) to confirm on-target effects.
- Proteomic profiling (e.g., affinity chromatography coupled with LC-MS) to identify unintended protein interactions .
Methodological Resources
- Spectral Data Interpretation : Refer to Pharmaceutical Chemistry Journal protocols for IR/NMR benchmarking .
- Statistical Experimental Design : Utilize Polish Journal of Chemical Technology guidelines for factorial design .
- Computational Validation : Follow Journal of Molecular Structure workflows for MD simulations and docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
